Epibrassinolide

描述

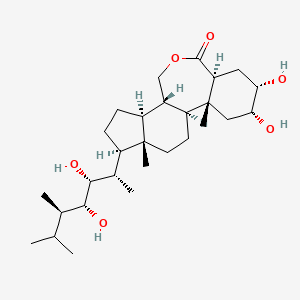

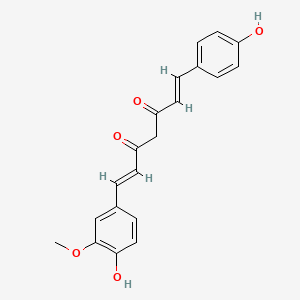

Epibrassinolide, also known as 24-Epibrassinolide, is a type of brassinosteroid, a naturally occurring plant hormone . It was first discovered in 1979 as a growth-promoting substance in rape pollen and was subsequently discovered in many other plant organs . Epibrassinolide is essential for proper plant development, growth, and is involved in the regulation of cell elongation and division . It has been shown to improve plant functions in salt- and nickel-stressed environments, as well as increasing enzyme activity .

Synthesis Analysis

The synthesis of Epibrassinolide involves several complex chemical reactions . The process includes the dissolution of ergosterol in anhydrous pyridines, cooling, and slow dripping of the pyridine solution of methane sulfonyl chloride . The reaction is stirred below 15°C for 3-4 hours . After the reaction, the solution is poured into a cryosel water-bath of high agitation, separating out a large amount of solids .Molecular Structure Analysis

The molecular structure of Epibrassinolide is complex and involves several key components . The IUPAC name for Epibrassinolide is (22R,23R)-2α,3α,22,23-Tetrahydroxy-6,7-epoxy-6,7-seco-5α-ergostan-6-one . It has a molar mass of 480.686 g·mol−1 .Chemical Reactions Analysis

Epibrassinolide interacts with various biochemical pathways in plants. It has been shown to enhance the expression of genes involved in amino acid metabolism, signal transduction, carbohydrate metabolism, and lipid metabolism under stress conditions . It also plays a role in hormone regulation and carbohydrate metabolism promotion .Physical And Chemical Properties Analysis

Epibrassinolide is a white powder with a melting point of 274°C . It has a chemical formula of C28H48O6 and a molar mass of 480.686 g·mol−1 . It is soluble in ethanol, chloroform, acetone, and other organic solvents .科学研究应用

Agriculture: Enhancing Crop Resistance to Drought Stress

Epibrassinolide has been shown to mitigate the adverse effects of drought stress on plants. A study demonstrated that applying 1 μM concentration of Epibrassinolide improved photosynthesis rate, transpiration rate, stomatal conductance, and intrinsic water use efficiency in Lallemantia iberica , leading to increased grain yield and protein content under drought conditions .

Horticulture: Boosting Essential Oil Production in Peppermint

In peppermint cultivation, Epibrassinolide application significantly enhanced essential oil biosynthesis and trichome development. A concentration of 10^-6 M Epibrassinolide increased shoot and root length, chlorophyll content, photosynthesis, and essential oil yield, particularly improving the morphophysiological features and productivity of the peppermint cultivar Kukrail .

Environmental Stress Management: Alleviating Heavy Metal and Pesticide Stress

Epibrassinolide plays a crucial role in sustaining food quality under heavy metal and pesticide stress. It acts as a plant growth hormone that can alleviate the stress caused by these contaminants, thus helping to maintain crop health and productivity .

Plant Physiology: Improving Photosynthetic Parameters in Wheat

The external application of Epibrassinolide on wheat plants has been studied for its role in enhancing physiological characteristics. It reduced the harmful effects of drought stress on traits such as total chlorophyll, soluble sugars, and protein content, supporting the hypothesis that Epibrassinolide can be used to improve photosynthesis-related traits in crops .

Medicinal Applications: Therapeutic Potential in Human Health

While the direct applications of Epibrassinolide in human health are not extensively documented, its role in enhancing the production of plant-based compounds with medicinal properties suggests potential indirect benefits. For instance, increased yields of medicinal plants like peppermint could lead to more abundant raw materials for pharmaceuticals .

Salinity Stress Mitigation: Enhancing Plant Tolerance to Saline Conditions

Epibrassinolide, when co-applied with Putrescine, has shown to improve protein content and enhance the activities of antioxidant enzymes in plants under salinity stress. This suggests its potential use in developing strategies for cultivating crops in saline soils .

Biochemical Research: Studying Plant Metabolic Responses

Research on Epibrassinolide contributes to our understanding of plant metabolic responses to various stressors. By studying its effects on enzyme activities and metabolite accumulation, scientists can gain insights into the resilience mechanisms of plants .

安全和危害

Epibrassinolide is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided, and personal protective equipment should be worn when handling it .

属性

IUPAC Name |

(1S,2R,4R,5S,7S,11S,12S,15R,16S)-15-[(2S,3R,4R,5R)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H48O6/c1-14(2)15(3)24(31)25(32)16(4)18-7-8-19-17-13-34-26(33)21-11-22(29)23(30)12-28(21,6)20(17)9-10-27(18,19)5/h14-25,29-32H,7-13H2,1-6H3/t15-,16+,17+,18-,19+,20+,21-,22+,23-,24-,25-,27-,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXVMHGVQKLDRKH-QHBHMFGVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2COC(=O)C4C3(CC(C(C4)O)O)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2COC(=O)[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)[C@H]([C@@H]([C@H](C)C(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H48O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Brassinolide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034081 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

24-epi-Brassinolide | |

CAS RN |

78821-43-9, 72962-43-7 | |

| Record name | Epibrassinolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78821-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 24-Epibrassinolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078821439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3aS,5S,6R,7aR,7bS,9aS,10R,12aS,12bS)-10-[(2S,3R,4R,5R)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-5,6-dihydroxy-7a,9a-dimethylhexadecahydro-3H-benzo[c]indeno[5,4-e]oxepin-3-one; 24-epibrassinolide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1S,2R,4R,5S,7S,11S,12S,15R,16S)-15-[(2S,3R,4R,5S)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 24-EPIBRASSINOLIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49CN25465Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Brassinolide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034081 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

274 - 275 °C | |

| Record name | Brassinolide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034081 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(Benzyloxy)-3-(6-(benzyloxy)benzo[d][1,3]dioxol-5-yl)-4H-chromen-4-one](/img/structure/B600320.png)